N-[[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]methyl]acetamide
Description
N-[[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]methyl]acetamide is a complex organic compound that features a benzofuran moiety linked to a piperidine ring, which is further connected to an acetamide group
Properties
IUPAC Name |
N-[[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-12(20)18-10-13-5-4-8-19(11-13)17(21)16-9-14-6-2-3-7-15(14)22-16/h2-3,6-7,9,13H,4-5,8,10-11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABOJUJRWBTCAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CCCN(C1)C(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]methyl]acetamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of ortho-hydroxyaryl ketones with appropriate reagents to form the benzofuran ring. The piperidine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the benzofuran intermediate. Finally, the acetamide group is attached via an acylation reaction using acetic anhydride or acetyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow reactors for better control of reaction parameters, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]methyl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the benzofuran ring can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran ring can yield quinone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-[[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]methyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used as a probe to study biological processes and interactions due to its unique structure.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory, antiviral, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]methyl]acetamide involves its interaction with specific molecular targets. The benzofuran moiety can interact with various enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and specificity. The acetamide group can contribute to the compound’s stability and solubility. Together, these structural features enable the compound to exert its effects through multiple pathways, including inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.
Comparison with Similar Compounds
N-[[1-(1-benzofuran-2-carbonyl)piperidin-3-yl]methyl]acetamide can be compared with other similar compounds, such as:
Benzofuran derivatives: These compounds share the benzofuran core but differ in the attached functional groups, leading to variations in their biological activity and applications.
Piperidine derivatives: These compounds contain the piperidine ring but may lack the benzofuran moiety, resulting in different pharmacological properties.
Acetamide derivatives: These compounds feature the acetamide group but may have different core structures, affecting their stability and solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
